molecular formula C8H12N2Si B8428666 4-((Trimethylsilyl)ethynyl)-1H-pyrazole

4-((Trimethylsilyl)ethynyl)-1H-pyrazole

Cat. No. B8428666
M. Wt: 164.28 g/mol
InChI Key: BLLAPTZISHZENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08114877B2

Procedure details

4-Iodo-1H-pyrazole (20.0 g, 103 mmol) is dissolved in anhydrous THF (150 ml) and trimethylsilyl acetylene (72.8 ml, 515 mmol) is added under an inert atmosphere. Diethyl-amine (150 ml), bis-(triphenylphosphine) palladium (II) chloride (10.8 g, 15 mmol) and copper iodide (2.9 g, 15 mmol) are added and the reaction mixture is left to stir at room temperature for 3 hours. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and the insoluble impurities are filtered off. The solvent is removed under reduced pressure. The residue is dissolved in methanol and the insoluble impurities removed. The solvent is removed under reduced pressure. The residue is purified by dry flash chromatography on silica gel eluting with a gradient system of diethyl ether: iso-hexane (20:80 to 100:0) to afford the title compound [MH+] 165.07 1H NMR (DMSO): 0.00 (s, 9H), 7.45 (s, 1H), 7.90 (s, 1H), 12.90 (br s, 1H)
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
72.8 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
bis-(triphenylphosphine) palladium (II) chloride
Quantity
10.8 g
Type
catalyst
Reaction Step Three
Quantity
2.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH3:7][Si:8]([C:11]#[CH:12])([CH3:10])[CH3:9].C(NCC)C>C1COCC1.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu](I)I>[CH3:7][Si:8]([C:11]#[C:12][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1)([CH3:10])[CH3:9] |f:4.5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
72.8 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)NCC
Name
bis-(triphenylphosphine) palladium (II) chloride
Quantity
10.8 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.9 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture is left
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in diethyl ether
FILTRATION
Type
FILTRATION
Details
the insoluble impurities are filtered off
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methanol
CUSTOM
Type
CUSTOM
Details
the insoluble impurities removed
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by dry flash chromatography on silica gel eluting with a gradient system of diethyl ether: iso-hexane (20:80 to 100:0)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=NNC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.